(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C25H16ClF3N2O2S and its molecular weight is 500.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate is a synthetic compound notable for its complex structure, which includes a quinoline core, a sulfenyl group, and a trifluoromethyl benzoate moiety. This unique arrangement of functional groups suggests potential pharmacological properties, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C25H16ClF3N2O2S
- Molecular Weight : 500.92 g/mol
- CAS Number : 866049-68-5
- Density : 1.34 g/cm³ (predicted)
- Boiling Point : 609.6 °C (predicted)
- pKa : 0.98 (predicted)
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components:
- Quinoline Core : Known for diverse biological activities including antimicrobial and antimalarial properties.
- Chlorophenyl and Trifluoromethyl Groups : These substituents enhance lipophilicity and can improve binding affinity to biological targets.
The compound's mechanism of action is hypothesized to involve:
- Inhibition of Protein Synthesis : Similar to other quinoline derivatives, it may interfere with bacterial protein synthesis pathways.
- Disruption of Biofilm Formation : The presence of the trifluoromethyl group suggests enhanced activity against biofilms, particularly in Gram-positive bacteria.
Structure-Activity Relationship (SAR)
Predictive models based on SAR analyses indicate that modifications in the compound's structure can significantly influence its biological activity. For example, the introduction of electronegative substituents like trifluoromethyl groups has been shown to enhance antibacterial potency.
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chloroquinoline | Chlorinated quinoline | Antimalarial |
2-Aminoquinoline | Amino group on quinoline | Antimicrobial |
Thioquinoline | Sulfur-containing quinoline | Anticancer |
Case Studies and Experimental Findings
Research has explored various derivatives and analogs of the compound, revealing insights into their efficacy:
-
Antimicrobial Activity :
- In studies comparing related compounds, those with similar structures exhibited significant antimicrobial effects against strains such as MRSA and E. coli.
- A derivative showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent.
-
Anticancer Properties :
- Compounds with similar quinoline structures have been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- The unique sulfenyl group in this compound may enhance its selectivity towards cancer cells compared to normal cells.
Properties
IUPAC Name |
[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClF3N2O2S/c26-21-10-8-16(9-11-21)15-34-23-19(12-17-4-1-2-7-22(17)31-23)14-30-33-24(32)18-5-3-6-20(13-18)25(27,28)29/h1-14H,15H2/b30-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHYBIXJGPLNKZ-AMVVHIIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.